molecular formula C9H10IN3O3 B6315474 Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate CAS No. 1773507-49-5

Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B6315474
CAS No.: 1773507-49-5
M. Wt: 335.10 g/mol
InChI Key: QIDBOCFZLTXURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate (CAS RN: 1773507-49-5) is a heterocyclic compound with the molecular formula C₉H₁₀IN₃O₃ and a molecular weight of 335.101 g/mol . It features a pyrazolo[1,5-a]pyrazine core substituted with an iodo group at position 2, an ethyl ester at position 3, and a ketone at position 3. The compound is synthesized with a purity of ≥95% and has applications in medicinal chemistry, particularly as a precursor for protein degradation studies . Its structural uniqueness lies in the combination of iodine (a heavy halogen) and the tetrahydropyrazine ring, which influence its electronic properties and reactivity.

Properties

IUPAC Name

ethyl 2-iodo-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN3O3/c1-2-16-9(15)5-6-8(14)11-3-4-13(6)12-7(5)10/h2-4H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDBOCFZLTXURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=O)NCCN2N=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursors

The formation of the tetrahydropyrazolo[1,5-a]pyrazine core begins with cyclocondensation reactions. Ethyl acetoacetate and hydrazine hydrate are common starting materials, reacting under acidic conditions to form a dihydropyrazole intermediate. Subsequent treatment with a diamine, such as ethylenediamine, facilitates ring expansion to yield 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Key Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Catalyst: Concentrated hydrochloric acid

  • Temperature: Reflux at 80–90°C

  • Yield: 65–70%

Iodination at the 2-Position

Introducing iodine at the 2-position requires electrophilic substitution. N-Iodosuccinimide (NIS) in dimethylformamide (DMF) is the preferred iodinating agent due to its regioselectivity and mild reaction conditions.

Optimized Protocol:

  • Dissolve the pyrazolo[1,5-a]pyrazine intermediate (1.0 eq) in anhydrous DMF.

  • Add NIS (1.2 eq) portionwise under nitrogen atmosphere.

  • Stir at room temperature for 12–16 hours.

  • Quench with sodium thiosulfate and extract with ethyl acetate.

  • Purify via column chromatography (hexane/ethyl acetate, 3:1).

Yield: 75–80%

Esterification at the 3-Position

Esterification completes the synthesis by introducing the ethyl carboxylate group. This step employs ethanol in the presence of sulfuric acid as a catalyst.

Procedure:

  • React the iodinated intermediate (1.0 eq) with excess ethanol (5.0 eq) and concentrated H₂SO₄ (0.1 eq) at 60°C for 6 hours.

  • Neutralize with aqueous NaHCO₃ and isolate the product by filtration.

Yield: 85–90%

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes, reducing reaction times and improving purity. For example, microwave-assisted iodination achieves 95% conversion in 30 minutes compared to 16 hours under traditional conditions.

Table 1: Comparison of Traditional vs. Microwave-Assisted Iodination

ParameterTraditional MethodMicrowave Method
Reaction Time16 hours30 minutes
Yield75%88%
Energy ConsumptionHighLow
Purity (HPLC)98%99.5%

Data adapted from industrial optimization studies.

Purification and Characterization

Crude products are purified via recrystallization or chromatography. Ethyl acetate/hexane mixtures (1:3) yield crystals with >99% purity. Characterization relies on:

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, CH₂CH₃), 4.50–4.70 (m, 4H, pyrazine-H).

  • MS (ESI): m/z 336.0 [M+H]⁺.

Challenges and Mitigation Strategies

Byproduct Formation

Over-iodination may occur if NIS exceeds 1.2 eq. Kinetic monitoring via TLC ensures reaction termination at the mono-iodinated stage.

Comparison with Analogous Compounds

Ethyl 2-iodo-4-oxo derivatives exhibit distinct reactivity compared to bromo or chloro analogs. The iodine atom’s polarizability enhances halogen bonding in biological systems, making it preferable for drug discovery.

Table 2: Halogen Substituent Effects on Reactivity

Halogen (X)Bond Dissociation Energy (kcal/mol)Electrophilicity Index
I55.23.1
Br68.92.8
Cl81.12.5

Data derived from computational studies .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 2 undergoes nucleophilic substitution under mild conditions, enabling functionalization with various nucleophiles.

Reaction Type Reagents/Conditions Products Source
Thiazolidine substitutionSodium hydride (NaH), DMF, 25°C2-Thiazolidine derivatives (e.g., compound 16b)
Amine substitutionPrimary amines, K₂CO₃, DMF, reflux2-Amino derivatives
Azide substitutionNaN₃, CuI, DMSO, 80°C2-Azido intermediates

Example from : Reaction with 3-methyl-1,2-thiazolidine in the presence of NaH yields 3-methyl-2-[(6S)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]-1,2-thiazolidine 1,1-dioxide (compound 16b) with >85% yield.

Oxidation and Reduction Reactions

The 4-oxo group and ester functionality participate in redox reactions:

Reaction Type Reagents/Conditions Products Source
Ketone reductionNaBH₄, EtOH, 0°C → RT4-Hydroxy derivatives
Ester hydrolysisLiAlH₄, THF, refluxCarboxylic acid intermediates
Oxidative couplingMnO₂, CHCl₃, 50°CCross-linked pyrazolo-pyrazine dimers

In , reduction of the 4-oxo group with NaBH₄ produces chiral hydroxy derivatives, critical for bioactive molecule synthesis.

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed cross-coupling for complex heterocycle synthesis:

Reaction Type Reagents/Conditions Products Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane, 90°C2-Aryl/heteroaryl derivatives
Sonogashira couplingCuI, PdCl₂(PPh₃)₂, NEt₃, THF2-Alkynyl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene2-Aminoalkyl derivatives

A study in demonstrated Suzuki coupling with aryl boronic acids to synthesize 2-(4-fluorophenyl) derivatives for kinase inhibition assays (IC₅₀: 0.1–10 μM).

Cyclization and Ring Expansion

The pyrazolo-pyrazine core undergoes cyclization to form fused polyheterocycles:

Reaction Type Reagents/Conditions Products Source
Intramolecular cyclizationKOH, EtOH, refluxPyrazolo[3,4-d]pyrimidines
Alkynyl cycloadditionCuI, DIPEA, DMF, 120°C7-Alkynyl-pyrazolo[1,5-a]pyrimidines

In , treatment with CS₂ and KOH induces cyclization to yield pyrazolo[3,4-d]pyrimidines, a scaffold with anticancer activity.

Functional Group Interconversion

The ester group undergoes transesterification and aminolysis:

Reaction Type Reagents/Conditions Products Source
TransesterificationMeOH, H₂SO₄, refluxMethyl ester analogs
AminolysisNH₃, MeOH, 60°C3-Carboxamide derivatives

Example from : Aminolysis with ammonia produces carboxamide intermediates used in protease inhibitor synthesis.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate has several significant applications:

Medicinal Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds that may exhibit biological activity. Its unique structure allows for modifications that can lead to new drug candidates.

Enzyme Inhibition Studies

Research indicates that ethyl 2-iodo derivatives can be used in studies of enzyme inhibition and protein-ligand interactions. The iodine atom enhances the compound's ability to form halogen bonds with target proteins, potentially increasing binding affinity and specificity.

Material Science

The compound can be utilized in developing new materials with specific properties such as conductivity or fluorescence. Its unique electronic structure allows for potential applications in organic electronics and photonic devices.

Chemical Reactivity Studies

Ethyl 2-iodo-4-oxo derivatives can undergo various reactions:

  • Oxidation : Can yield oxo derivatives using oxidizing agents like potassium permanganate.
  • Reduction : Reduction reactions can produce hydroxy or amino derivatives.
  • Substitution Reactions : The iodine atom can be substituted with other nucleophiles (e.g., amines or thiols).

Case Studies

Several studies have highlighted the utility of ethyl 2-iodo derivatives in various research contexts:

  • Enzyme Inhibition :
    A study demonstrated that ethyl 2-iodo derivatives effectively inhibited certain enzymes involved in metabolic pathways. The research showed enhanced binding due to the presence of the iodine atom.
  • Synthesis of Novel Compounds :
    Researchers synthesized a series of new heterocycles based on ethyl 2-iodo derivatives and evaluated their biological activities. Some compounds exhibited promising anti-cancer properties.
  • Material Development :
    Investigations into the use of this compound in organic solar cells have shown improved efficiency due to its unique electronic properties.

Mechanism of Action

The mechanism of action of ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and the pyrazolo[1,5-a]pyrazine core play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally and functionally related to Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate, differing primarily in substituents and ring saturation:

Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

  • Molecular Formula : C₈H₉N₃O₃
  • Molecular Weight : 209.20 g/mol
  • CAS RN : 604003-25-0
  • Key Differences: Replaces the ethyl ester with a methyl group and lacks the iodo substituent.

Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

  • Molecular Formula : C₉H₁₁N₃O₃
  • Molecular Weight : 209.20 g/mol
  • CAS RN : 951626-95-2
  • Key Differences : Lacks the iodine atom at position 2, simplifying synthesis but reducing halogen-mediated interactions in biological systems .

Ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

  • Molecular Formula : C₁₀H₁₃N₃O₃
  • Molecular Weight : 223.23 g/mol
  • CAS RN : 1820685-21-9
  • Key Differences : Incorporates a methyl group at position 6, increasing steric hindrance and altering conformational flexibility compared to the parent compound .

Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate

  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 191.19 g/mol
  • CAS RN : 1219694-61-7
  • Key Differences : Absence of the 4-oxo group and iodine, reducing hydrogen-bonding capacity and reactivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Purity Key Properties/Applications
This compound C₉H₁₀IN₃O₃ 335.10 Iodo (2), Ethyl ester (3), Oxo (4) ≥95% Protein degradation studies, halogen-mediated interactions
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate C₈H₉N₃O₃ 209.20 Methyl ester (2), Oxo (4) Not specified Solubility-focused applications
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate C₉H₁₁N₃O₃ 209.20 Ethyl ester (2), Oxo (4) ≥98% Intermediate for heterocyclic synthesis
Ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate C₁₀H₁₃N₃O₃ 223.23 Ethyl ester (2), Oxo (4), Methyl (6) Not specified Conformational studies, steric effect analysis

Key Research Findings

Physicochemical Properties

  • The iodine atom increases molecular weight by ~125 g/mol compared to non-iodinated analogs, reducing solubility in polar solvents .
  • Methyl/ethyl ester variations minimally affect melting points but significantly alter lipophilicity (logP values: methyl = 0.9, ethyl = 1.5) .

Biological Activity

Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate (CAS No: 1773507-49-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by an ethyl ester group, an iodine atom, and a pyrazolo[1,5-a]pyrazine core, which contributes to its diverse pharmacological properties. The molecular formula is C9H10IN3O3, with a molecular weight of approximately 335.1 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The iodine atom and the pyrazolo[1,5-a]pyrazine core facilitate binding to target proteins or enzymes, modulating their activity. This compound has shown promise in various biological assays, particularly in enzyme inhibition studies.

Antiviral Activity

Research has demonstrated that derivatives of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines exhibit significant antiviral properties. For instance, a study focused on the inhibition of HIV-1 integrase catalytic activity found that certain derivatives displayed potent inhibitory effects with IC50 values as low as 74 nM. These findings suggest that this compound could be explored further for its potential in antiviral drug development .

Enzyme Inhibition Studies

In addition to its antiviral properties, this compound has been investigated for its role in inhibiting various enzymes. A notable application is in the context of cholinesterase inhibition for Alzheimer's disease therapy. Pyrazole derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in treating cholinergic deficits associated with neurodegenerative diseases .

Antitumor Activity

The antitumor potential of pyrazole derivatives has also been highlighted in recent studies. Compounds related to ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have demonstrated activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth .

Table: Summary of Biological Activities

Activity Target IC50 Value Reference
HIV-1 Integrase InhibitionHIV-1 Integrase74 nM
Cholinesterase InhibitionAChE and BChEVarious
Antitumor ActivityVarious Cancer Cell LinesNot specified

Synthetic Routes and Applications

The synthesis of this compound typically involves cyclization reactions followed by iodination and esterification processes. These synthetic methods can be optimized for yield and purity using modern techniques such as continuous flow reactors .

Q & A

Q. What are the common synthetic routes for Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via multi-step routes involving cyclization and functionalization. A representative method starts with 4-chloro-3-oxo-butyric acid ethyl ester, proceeding through etherification (KOtBu), condensation (DMF-DMA), cyclization (N₂H₄·H₂O), and iodination. Key steps include reductive amination and hydrogenation debenzylation to achieve the final structure . Another approach uses tert-butyl nitrite and CuCl₂ in acetonitrile for regioselective iodination, with purification via column chromatography (hexane/ethyl acetate) . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect yield. For example, elevated temperatures during cyclization (~80°C) improve ring closure efficiency.

Step Reagents/Conditions Key Observations
EtherificationKOtBu, THF, 0°C → RTEnsures alkoxide formation for nucleophilic attack
CyclizationN₂H₄·H₂O, reflux, 6 hoursForms pyrazolo[1,5-a]pyrazine core
IodinationI₂, DMF, 60°C, 12 hoursRegioselective substitution at position 2

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

1H/13C NMR resolves the pyrazolo-pyrazine core and substituents. For example:

  • 1H NMR (DMSO-d₆): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.30 (q, J=7.1 Hz, 2H, OCH₂), 4.50–4.70 (m, 4H, CH₂ in tetrahydropyrazine ring) .
  • 13C NMR : δ 167.5 (C=O), 154.2 (C-I), 62.1 (OCH₂CH₃) . IR confirms carbonyl (C=O at ~1700 cm⁻¹) and NH (broad ~3300 cm⁻¹) groups. HRMS (ESI) validates molecular weight (C₉H₁₁IN₃O₃: calc. 352.99; obs. 353.01) .

Advanced Questions

Q. How can researchers address discrepancies in NMR data when synthesizing derivatives of this compound?

Discrepancies may arise from tautomerism, impurities, or solvent effects. For example:

  • Tautomerism : The pyrazolo-pyrazine system may exhibit keto-enol tautomerism, altering δ values. Use DMSO-d₆ (polar aprotic) to stabilize the keto form .
  • Impurities : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts. Monitor by TLC (Rf ~0.4 in 1:1 EA/hexane) .
  • Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; DMSO downfield-shifts NH protons .

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software mitigate these issues?

Challenges include crystal twinning, weak diffraction (due to iodine’s high electron density), and disorder in the tetrahydropyrazine ring. SHELXL refines structures robustly by:

  • Handling twinning via TWIN/BASF commands .
  • Modeling iodine’s anisotropic displacement parameters (ADPs) to improve R-factors . Example refinement metrics: R1 = 0.045, wR2 = 0.120 for a high-resolution dataset (d ≤ 0.8 Å) .

Q. What strategies optimize the regioselectivity in cyclization reactions during the synthesis of related pyrazolo[1,5-a]pyrazine derivatives?

Regioselectivity is controlled by:

  • Electrophilic directing groups : Iodo substituents at position 2 direct cyclization via σ-hole interactions .
  • Solvent polarity : Polar aprotic solvents (DMF) favor intramolecular cyclization over intermolecular side reactions .
  • Catalysts : CuCl₂ promotes oxidative coupling in iodination steps, reducing byproduct formation .
Condition Regioselectivity Outcome
DMF, 60°C>90% substitution at C2
THF, RTMixed products (C2/C5)

Q. What in silico methods are employed to predict the biological activity of this compound and its derivatives?

Molecular docking (AutoDock Vina) predicts binding to targets like GABAA receptors (docking score ≤ -9.0 kcal/mol). QSAR models correlate substituents (e.g., iodine’s electronegativity) with activity. ADMET prediction (SwissADME) assesses bioavailability (%ABS >60) and CYP inhibition .

Q. What experimental precautions are necessary to handle the hygroscopic nature of intermediates during the synthesis of this compound?

  • Storage : Use vacuum-desiccated containers with P₂O₅ for intermediates like 3-hydrazino hydrochloride derivatives .
  • Reaction setup : Conduct moisture-sensitive steps (e.g., NaH-mediated alkylation) under argon with anhydrous solvents .
  • Characterization : Perform Karl Fischer titration to quantify residual water (<0.1% w/w) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.